(5-Chloropyrazin-2-yl)methanol
Overview
Description
“(5-Chloropyrazin-2-yl)methanol” is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.6 g/mol and appears as an off-white powder .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 5-position with a chlorine atom and at the 2-position with a methanol group .Physical and Chemical Properties Analysis
“this compound” has a melting point of 62-63 °C . Its boiling point is predicted to be 255.7±35.0 °C . The compound has a density of 1.422±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization
(5-Chloropyrazin-2-yl)methanol is a versatile compound utilized in the synthesis of various pharmaceutical derivatives. For instance, it's used in the microwave-assisted synthesis of pharmaceutical pyrazole derivatives, where it undergoes cyclocondensation reactions with substituted benzoylacetonitriles, resulting in high yields and scalable reactions (Sharma & Sharma, 2014). Moreover, it's involved in the synthesis of palladium(II) complexes with Schiff base ligands, where it reacts with substituted benzaldehydes to form Schiff base ligands, followed by reactions with [PdCl(2)(NCPh)(2)], leading to the formation of trans-palladium(II) complexes (Abu-Surrah et al., 2010).
Crystallographic Studies
Crystallographic studies of compounds involving this compound reveal detailed molecular arrangements. The methanol hemisolvate of amiloride hydrochloride, for example, displays a unique molecular stacking arrangement, with methanol molecules and Cl(-) anions positioned between layers of amiloride molecules. This intricate arrangement demonstrates the compound's role in the formation of complex crystalline structures (Pretscher et al., 2001).
Biochemical Applications
The compound has been implicated in biochemical studies and pharmaceutical applications. For instance, novel pyrazole derivatives involving this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, characterized by their unique structures, have shown promising results against various cancer cell lines and microbial strains, highlighting the potential of this compound derivatives in medical research (Hafez et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(5-chloropyrazin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTQYZGRAJOIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634379 | |
Record name | (5-Chloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72788-94-4 | |
Record name | (5-Chloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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